molecular formula C13H16BClF3NO2 B13671256 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline

Cat. No.: B13671256
M. Wt: 321.53 g/mol
InChI Key: GGHLZHDPHWUDDZ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H16BClF3NO2

Molecular Weight

321.53 g/mol

IUPAC Name

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline

InChI

InChI=1S/C13H16BClF3NO2/c1-11(2)12(3,4)21-14(20-11)8-5-7(19)6-9(15)10(8)13(16,17)18/h5-6H,19H2,1-4H3

InChI Key

GGHLZHDPHWUDDZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C(F)(F)F)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The principal synthetic approach to prepare 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline involves the palladium-catalyzed borylation of an aryl halide precursor, typically a brominated or iodinated aniline derivative bearing chloro and trifluoromethyl substituents. The borylation reagent used is bis(pinacolato)diboron, which introduces the pinacol boronate ester moiety.

General Reaction Scheme:

  • Starting Material: 3-chloro-4-(trifluoromethyl)aniline bearing a suitable leaving group (e.g., bromide) at the position for borylation.
  • Reagents: Bis(pinacolato)diboron, palladium catalyst (such as Pd(dppf)Cl₂), potassium acetate as base.
  • Solvent: 1,4-dioxane or similar aprotic solvent.
  • Conditions: Inert atmosphere (nitrogen or argon), elevated temperature (~100–110°C), reaction time typically 12 hours.

This reaction converts the aryl halide into the corresponding aryl boronic ester with high selectivity and yield.

Detailed Synthetic Procedure

A representative procedure reported for the preparation of the closely related compound 4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)aniline, which is structurally analogous, is as follows:

Step Description
1 Reactants: 2-bromo-4-chloro-6-(trifluoromethyl)aniline (1 equiv), bis(pinacolato)diboron (1.5 equiv)
2 Catalyst: Pd(dppf)Cl₂ (0.1 equiv)
3 Base: Potassium acetate (2.5 equiv)
4 Solvent: 1,4-dioxane
5 Conditions: Stir under nitrogen at 110°C for 12 hours
6 Workup: Cool, extract with ethyl acetate, dry over sodium sulfate
7 Purification: Silica gel column chromatography using 2% ethyl acetate in hexanes as eluent
8 Yield: Approximately 85% isolated yield confirmed by LCMS (m/z 324.10 [M+H]⁺)

This method is adaptable for the preparation of 3-chloro-5-(pinacolboronate)-4-(trifluoromethyl)aniline by selecting the appropriate positional isomer of the bromo-aniline precursor.

Alternative Borylation Methods

In addition to the palladium-catalyzed Miyaura borylation, other borylation strategies have been reported for trifluoromethyl-substituted anilines:

However, the palladium-catalyzed method remains the most reliable and widely used for this compound class.

Purification and Characterization

Purification Techniques

  • Column Chromatography: Silica gel chromatography with gradient elution (2% ethyl acetate in hexanes) effectively separates the desired boronate ester from unreacted starting materials and palladium residues.
  • Recrystallization: May be employed for further purification, especially on scale-up.
  • Aqueous Workup: For removal of inorganic salts and catalyst residues.

Analytical Characterization

Data Table Summarizing Preparation Parameters

Parameter Details
Starting Material 3-chloro-4-(trifluoromethyl)aniline with bromo substituent
Borylation Reagent Bis(pinacolato)diboron
Catalyst Pd(dppf)Cl₂ (Palladium complex)
Base Potassium acetate
Solvent 1,4-Dioxane
Temperature 100–110°C
Reaction Time 12 hours
Atmosphere Nitrogen or argon (inert)
Purification Method Silica gel chromatography (2% EtOAc in hexanes)
Typical Yield ~85%
Key Analytical Data LCMS m/z 324.10 [M+H]⁺, NMR signals consistent with structure

Research Findings and Perspectives

  • The palladium-catalyzed Miyaura borylation is the most effective and widely adopted method for synthesizing this compound, offering high yields and selectivity.
  • The presence of electron-withdrawing groups such as chloro and trifluoromethyl enhances the reactivity and stability of the boronate ester, facilitating its use in subsequent cross-coupling reactions.
  • Industrial-scale synthesis may employ continuous flow reactors to improve reaction control and scalability.
  • Purification remains critical to remove palladium residues and ensure product purity for pharmaceutical applications.
  • Analytical methods such as NMR and LCMS provide robust confirmation of compound identity and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group (if formed) to revert it back to the aniline.

    Substitution: The chloro group can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline: has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The boronic ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline
  • CAS Number : 1269233-11-5
  • Molecular Formula: C₁₂H₁₇BClNO₂
  • SMILES : B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)N)C(F)(F)F
  • InChI Key : RLQGPOJAVFWHPC-UHFFFAOYSA-N

Structural Features :
This compound contains a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position, a chloro substituent at the 3-position, and a trifluoromethyl group at the 4-position of the aniline ring. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the electron-withdrawing Cl and CF₃ groups influence electronic properties and reactivity .

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Position) Molecular Formula Key Features Applications
Target Compound Cl (3), CF₃ (4), Bpin (5) C₁₂H₁₇BClNO₂ High electron-withdrawing effects; versatile cross-coupling Polymer synthesis , pharmaceuticals
3-Fluoro-5-(dioxaborolan-2-yl)aniline F (3), Bpin (5) C₁₂H₁₇BFNO₂ Reduced steric hindrance compared to Cl; lower electronegativity Intermediate for fluorinated biaryls
2-(Dioxaborolan-2-yl)-4-(trifluoromethyl)aniline Bpin (2), CF₃ (4) C₁₂H₁₅BF₃NO₂ Altered regiochemistry impacts conjugation and reactivity Pharmaceutical intermediates
5-Chloro-2-(dioxaborolan-2-yl)aniline Cl (5), Bpin (2) C₁₂H₁₇BClNO₂ Different substituent positions alter electronic distribution Cross-coupling in agrochemicals
N,N-Diphenyl-4-(dioxaborolan-2-yl)aniline Bpin (4), diphenylamino (N-substituent) C₂₄H₂₇BNO₂ Enhanced solubility for polymer applications Organic electronics
Key Observations :

Substituent Position :

  • The target compound’s Bpin group at the 5-position and CF₃ at the 4-position create a meta-para substitution pattern, distinct from analogues like 2-Bpin-4-CF₃ aniline . This affects conjugation and steric interactions in cross-coupling reactions.
  • Compounds with Bpin at the 2-position (e.g., 5-Chloro-2-Bpin aniline ) exhibit different steric profiles, influencing coupling efficiency.

Electronic Effects: The combination of Cl and CF₃ in the target compound enhances electron-withdrawing effects compared to mono-substituted analogues (e.g., 3-Fluoro-5-Bpin aniline ). This may improve stability in oxidative environments or catalytic cycles . Diphenylamino-substituted derivatives prioritize electron-donating effects, contrasting with the target compound’s electron-deficient aromatic ring.

Reactivity in Cross-Coupling :
  • The target compound’s boronate ester participates in aryl-aryl bond formation, critical for constructing conjugated polymers (e.g., trifluoromethyl-substituted polytriphenylamines in solar cells ).
  • Compared to 4-Bpin anilines , the target compound’s substitution pattern may limit π-π stacking in polymers, affecting charge transport properties.

Physicochemical Properties

  • Stability : The boronate ester in the target compound is stable under inert conditions but hydrolyzes in aqueous acidic or basic environments, similar to other dioxaborolane derivatives .
  • Solubility: The CF₃ group increases hydrophobicity compared to methoxy- or amino-substituted analogues (e.g., N,N-diphenyl-4-Bpin aniline ).

Biological Activity

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a chlorinated aniline core with a trifluoromethyl group and a dioxaborolane moiety. This structural configuration is believed to contribute to its unique biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been studied for its effects on:

  • Kinase Inhibition : The compound may act as a kinase inhibitor, similar to other compounds in its class. Kinases play critical roles in cell signaling pathways related to cancer progression and other diseases .
  • Antiparasitic Activity : Research indicates that modifications in similar compounds can enhance their efficacy against parasites by targeting specific enzymatic pathways .

Biological Activity Data

Recent studies have reported on the biological activities associated with this compound. Below is a summary table highlighting key findings:

Activity Type Target/Organism IC50/EC50 Values Notes
Kinase InhibitionEGFR (mutant and wild-type)Low nanomolar rangeSelectivity for mutant forms noted .
Antiparasitic ActivityPlasmodium falciparum0.010 - 0.177 μMEnhanced solubility and metabolic stability observed .
Antimicrobial ActivityMultidrug-resistant strainsMIC values 0.5–1.0 μg/mLShows promise against resistant variants .

Case Studies

  • Kinase Inhibition Studies : A study demonstrated that similar compounds exhibit strong inhibition of mutant EGFR forms at low concentrations. The selectivity for mutant forms over wild-type receptors suggests potential for targeted cancer therapies .
  • Antiparasitic Efficacy : In vivo studies on related compounds indicated that modifications such as the introduction of polar functional groups significantly improved their antiparasitic activity while maintaining acceptable pharmacokinetic profiles .
  • Antimicrobial Properties : Recent advancements have shown that derivatives of this compound possess potent activity against resistant strains of Staphylococcus aureus and Mycobacterium species, indicating a broad spectrum of antimicrobial efficacy .

Q & A

Basic: What are the standard synthetic routes for this compound?

The primary method involves Suzuki-Miyaura cross-coupling between halogenated aniline derivatives and boronic ester precursors. For example:

  • Procedure : React 5-bromo-2-(trifluoromethyl)pyridine with a boronic ester (e.g., 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline) using Pd(PPh₃)₄ (1.5 mol%) and K₂CO₃ in a toluene/ethanol/water solvent system at 110°C for 3 hours. Purification via silica gel chromatography (ethyl acetate/petroleum ether) yields the product in ~98% purity .

Basic: How is this compound purified post-synthesis?

Column chromatography is standard. Key parameters:

  • Stationary phase : Silica gel.
  • Mobile phase : Ethyl acetate/petroleum ether (gradient elution).
  • Validation : LCMS (e.g., m/z 307 [M+H]⁺) and HPLC (retention time: 0.99 min under SQD-AA05 conditions) confirm purity .

Advanced: How to optimize Pd-catalyzed cross-coupling for higher yields?

  • Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (lower catalyst loading, 1–2 mol%).
  • Solvent effects : Biphasic systems (toluene/ethanol/water) improve solubility and reduce side reactions.
  • Temperature : 80–110°C balances reaction rate and decomposition risks.
  • Ligand-free conditions : For electron-deficient aryl halides, ligand-free Pd(OAc)₂ can reduce costs .

Advanced: How to address yield discrepancies between chloro- and bromo-substituted precursors?

Challenges : Bromoarenes typically react faster than chloroarenes due to better leaving-group ability.

  • Data example : In reductive electrophotocatalysis, bromo precursors yield 65% product vs. 32% for chloro analogs.
  • Mitigation : Use higher catalyst loading (3–5 mol%) or microwave-assisted heating to activate C-Cl bonds .

Basic: What spectroscopic methods validate this compound’s structure?

  • LCMS/HPLC : Confirm molecular weight (e.g., m/z 307 [M+H]⁺) and purity.
  • NMR : Key signals include:
    • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), NH₂ (δ 4.5–5.0 ppm).
    • ¹³C NMR : Boron-adjacent carbons (δ 80–85 ppm), CF₃ (δ 120–125 ppm).
  • X-ray crystallography : Resolves steric effects of the tetramethyl dioxaborolan group .

Advanced: How to mitigate stability issues during storage?

  • Storage conditions : Protect from light and moisture. Use amber vials under inert gas (N₂/Ar) at 2–8°C.
  • Decomposition risks : Hydrolysis of the boronic ester in humid environments. Stability tests via TGA/DSC recommended .

Advanced: What challenges arise when introducing multiple substituents on the aniline ring?

  • Steric hindrance : The trifluoromethyl and chloro groups reduce reactivity at adjacent positions.
  • Electronic effects : Electron-withdrawing groups (e.g., CF₃) deactivate the ring, requiring harsher conditions for functionalization.
  • Workaround : Use directed ortho-metalation or protecting groups (e.g., Boc for NH₂) to regioselectively modify the ring .

Basic: What role does the trifluoromethyl group play in reactivity?

  • Electronic effects : The CF₃ group withdraws electrons, stabilizing intermediates in cross-coupling reactions.
  • Biological relevance : Enhances metabolic stability and lipophilicity in drug candidates .

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